molecular formula C24H28N2O2S2 B11043325 N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline

Cat. No.: B11043325
M. Wt: 440.6 g/mol
InChI Key: KHHDAKSIMPJKAM-UHFFFAOYSA-N
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Description

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core, methoxy and pentyloxy groups, and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the dithiolo ring, and subsequent functionalization with methoxy and pentyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography are essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dithiolo moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or dithiolo moiety .

Scientific Research Applications

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(propan-2-yl)aniline
  • N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3,5-dimethylaniline
  • (1Z)-N-(4-Ethylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine

Uniqueness

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the pentyloxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C24H28N2O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-N-(4-pentoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C24H28N2O2S2/c1-5-6-7-14-28-17-10-8-16(9-11-17)25-23-21-19-15-18(27-4)12-13-20(19)26-24(2,3)22(21)29-30-23/h8-13,15,26H,5-7,14H2,1-4H3

InChI Key

KHHDAKSIMPJKAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Origin of Product

United States

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